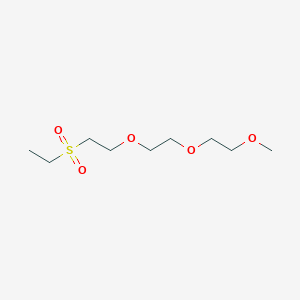
11,11-Dioxo-2,5,8-trioxa-11lambda~6~-thiatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple ethoxy groups and a sulfone functional group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone typically involves the reaction of triethylene glycol monomethyl ether with ethyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the sulfone linkage.
Industrial Production Methods
On an industrial scale, the production of Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can react with the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone exerts its effects involves interactions with various molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its role as a reagent and in its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylene glycol monomethyl ether: Similar in structure but lacks the sulfone group.
Ethyl sulfonyl chloride: Contains the sulfone group but lacks the ethoxy chains.
Methoxytriethylene glycol: Similar ethoxy chain structure but without the sulfone group.
Uniqueness
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is unique due to the combination of its ethoxy chains and sulfone group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both solubility and stability.
Eigenschaften
CAS-Nummer |
848646-72-0 |
|---|---|
Molekularformel |
C9H20O5S |
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
1-[2-(2-ethylsulfonylethoxy)ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C9H20O5S/c1-3-15(10,11)9-8-14-7-6-13-5-4-12-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
QWBZGSOLNLWZRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


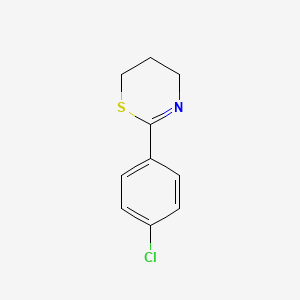
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
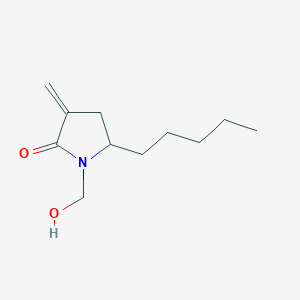

![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
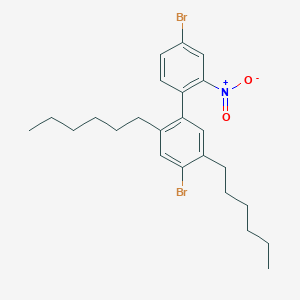
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
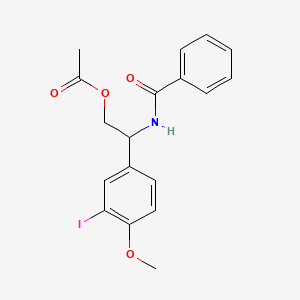
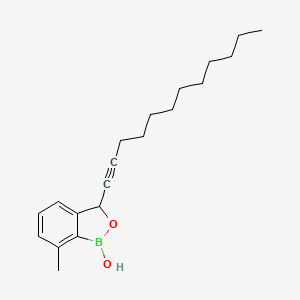
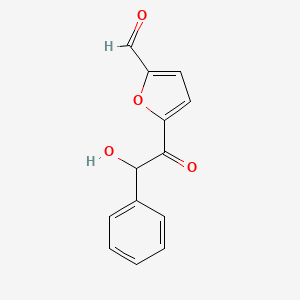
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)

